molecular formula C14H14N2O3S B5679337 2-(2,4-dimethoxybenzylidene)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-one

2-(2,4-dimethoxybenzylidene)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-one

Cat. No. B5679337
M. Wt: 290.34 g/mol
InChI Key: IZTFVRBABYDHJX-GHXNOFRVSA-N
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Description

Synthesis Analysis

The synthesis of similar thiazole and imidazo[2,1-b][1,3]thiazole derivatives often involves multi-step chemical reactions, employing strategies like condensation, cyclization, and functional group transformations. For example, the synthesis of related compounds has been achieved using hypervalent iodine oxidation of acetophenones, followed by treatment with ethylenethiourea, showcasing a novel and facile method for constructing such complex molecules (Prakash et al., 1992).

Molecular Structure Analysis

Molecular structure and electronic properties of compounds within this class have been thoroughly investigated using techniques like Density Functional Theory (DFT) calculations, spectroscopic methods (FT-IR, FT-Raman), and X-ray crystallography. These studies reveal detailed insights into the molecular-orbital interactions, optimized structures, and the distribution of electron density, providing a deeper understanding of the compound's reactivity and stability (Shanmugapriya et al., 2022).

properties

IUPAC Name

(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-18-10-4-3-9(11(8-10)19-2)7-12-13(17)16-6-5-15-14(16)20-12/h3-4,7-8H,5-6H2,1-2H3/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTFVRBABYDHJX-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)N3CCN=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)N3CCN=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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